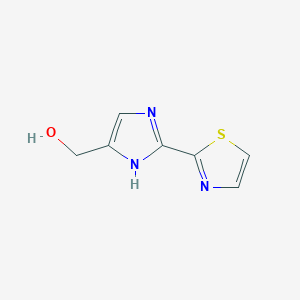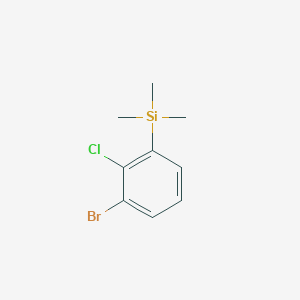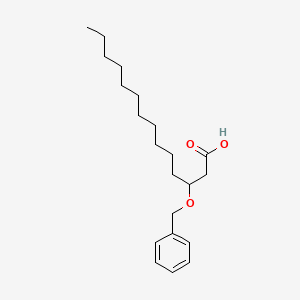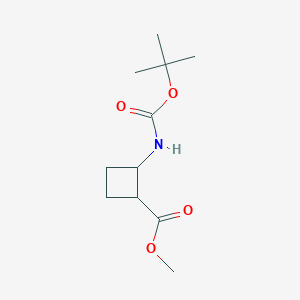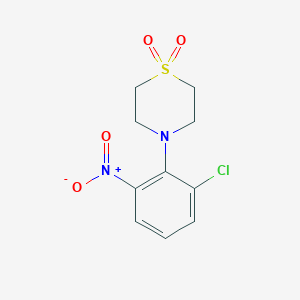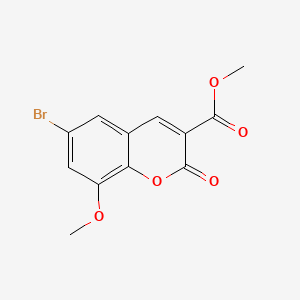
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a keto group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-hydroxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form 3-(2-chloro-5-hydroxyphenyl)-2-propenoic acid.
Hydrogenation: The double bond in the propenoic acid is reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-5-quinonyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-chloro-5-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(2-amino-5-hydroxyphenyl)-2-oxopropanoic acid or 3-(2-thio-5-hydroxyphenyl)-2-oxopropanoic acid.
Applications De Recherche Scientifique
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or kinases, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Iodo-5-hydroxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity compared to its fluoro, bromo, and iodo analogs. The chloro group can participate in specific interactions and reactions that are distinct from those of other halogens.
Propriétés
Formule moléculaire |
C9H7ClO4 |
|---|---|
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
3-(2-chloro-5-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
Clé InChI |
JFPSFHQJOAEHNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CC(=O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


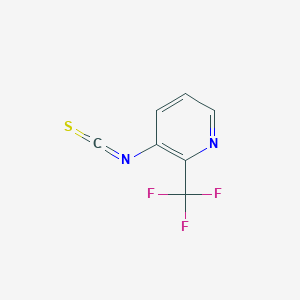

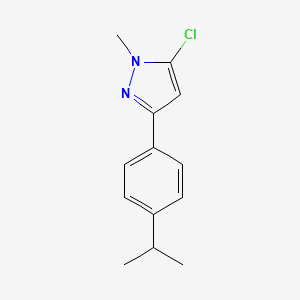
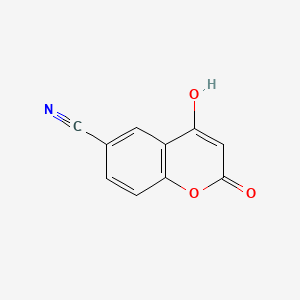
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
